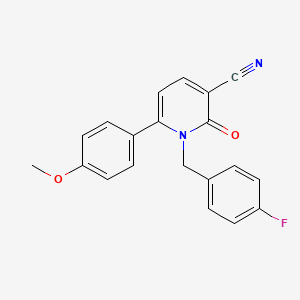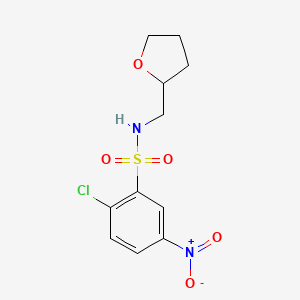
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide, also known as SN-6, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. This compound is particularly interesting due to its unique chemical structure and its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide involves its ability to bind to specific biological targets and inhibit their activity. In the case of carbonic anhydrase, 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide binds to the active site of the enzyme and prevents it from catalyzing the conversion of carbon dioxide to bicarbonate. Similarly, 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide binds to the ATP-binding site of CK2 and prevents it from phosphorylating its target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide are complex and depend on the specific biological target being inhibited. Inhibition of carbonic anhydrase can lead to changes in pH regulation and ion transport in various biological systems. Inhibition of CK2 can lead to changes in cell growth and proliferation, as well as alterations in signaling pathways involved in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has several advantages for use in laboratory experiments, including its high purity and specificity for certain biological targets. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research involving 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide, including the development of more selective inhibitors for specific biological targets. Additionally, the potential therapeutic applications of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide in the treatment of various diseases, such as cancer, are an area of ongoing investigation. Finally, the use of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide in combination with other compounds may lead to the development of more effective treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with tetrahydrofuran in the presence of a base. The resulting intermediate is then treated with sodium azide and reduced to yield the final product, 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide. The synthesis of 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has been used extensively in scientific research due to its ability to selectively inhibit certain enzymes and proteins. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in various biological systems. 2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Propiedades
IUPAC Name |
2-chloro-5-nitro-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5S/c12-10-4-3-8(14(15)16)6-11(10)20(17,18)13-7-9-2-1-5-19-9/h3-4,6,9,13H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENOPJKNNWPORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitro-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

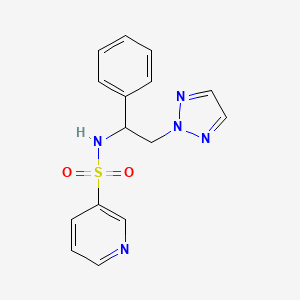

![N-(3,4-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2735959.png)
![4-(3-Methoxyphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0,2,7]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2735960.png)
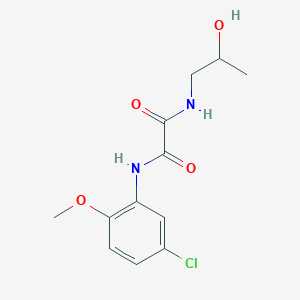
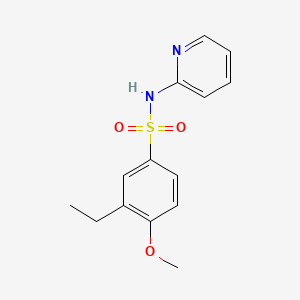
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzamide](/img/structure/B2735963.png)
![2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2735966.png)
![6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2735968.png)
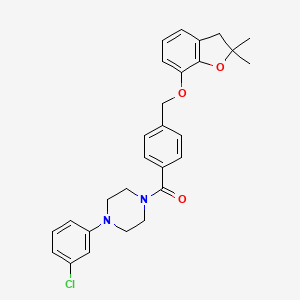

![2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2735972.png)
![4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2735975.png)
